Hop-21-ene

Description

Overview of Pentacyclic Triterpenoids in Biological Systems

Pentacyclic triterpenoids are biosynthesized via the isoprenoid pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP), which condense to form farnesyl pyrophosphate (FPP). rsc.orgresearchgate.netwikipedia.org Two molecules of FPP then join to form squalene (B77637), the acyclic precursor to triterpenoids. wikipedia.org The cyclization of squalene, or its oxidized form 2,3-oxidosqualene, catalyzed by triterpene cyclases, leads to the formation of the characteristic polycyclic structures. rsc.orgresearchgate.netwikipedia.orgasm.orgwikipedia.org The resulting pentacyclic triterpenoids can then undergo further modifications through enzymes such as cytochrome P450 monooxygenases and glycosyltransferases, increasing their structural and functional diversity. rsc.orgresearchgate.net These compounds are found in various parts of organisms, contributing to their physiological processes and interactions with the environment. nih.govnih.gov

The Hopanoid Class: Structural Archetype and Biological Significance

Hopanoids constitute a significant class of pentacyclic triterpenoids, characterized by a core hopane (B1207426) hydrocarbon skeleton. researchgate.netwikipedia.orgnih.govnih.gov This structural archetype consists of five fused rings. researchgate.netwikipedia.org Hopanoids are particularly notable for their widespread occurrence in bacteria, where they are thought to play roles analogous to those of sterols (like cholesterol) in eukaryotic membranes. wikipedia.orgasm.orgmdpi.com They are found in the plasma membranes of many bacteria and can influence membrane properties such as fluidity, rigidity, and permeability. wikipedia.orgasm.orgmdpi.combiorxiv.org This modulation of membrane characteristics is crucial for bacterial adaptation to various environmental conditions, including changes in temperature, pH, and the presence of solvents or detergents. wikipedia.orgasm.orgmdpi.combiorxiv.org Beyond their role in extant bacteria, hopanoids are also important in geochemistry as molecular fossils or biomarkers, providing insights into past microbial life and environmental conditions due to their stable polycyclic structures that are well-preserved in geological formations. wikipedia.orgebi.ac.uknih.govoup.comnih.govcapes.gov.bresf.edu

Classification and Nomenclature of Hop-21-ene within the Hopene Subgroup

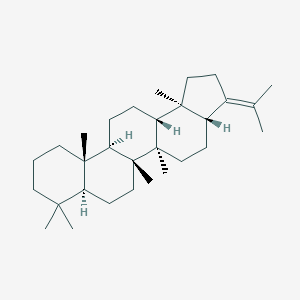

This compound is a specific member of the hopanoid class, belonging to the hopene subgroup. ebi.ac.uknih.gov Hopenes are unsaturated hopanoids, meaning they contain one or more carbon-carbon double bonds within their structure. wikipedia.org The nomenclature "this compound" indicates a hopane skeleton with a double bond located at the 21-position. ebi.ac.uknih.gov This distinguishes it from other hopenes, such as hop-22(29)-ene (also known as diploptene), which has a double bond at a different position. wikipedia.orgoup.comlipidmaps.org this compound has the molecular formula CH and a molecular weight of approximately 410.7 g/mol . nih.govnih.gov It is classified as a triterpene. nih.govnih.govnih.gov The systematic name for this compound is (3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene. nih.gov It is also known by synonyms such as hop-21(22)-ene. nih.govchemspider.com

Research findings have identified this compound in various organisms, particularly bacteria. ebi.ac.ukoup.comnih.govesf.edunih.gov For instance, it has been detected in anaerobically grown Geobacter metallireducens and G. sulfurreducens bacteria, alongside other hopanoid lipids like diploptene (B154308) and more complex elongated hopanoids. ebi.ac.ukoup.comnih.govcapes.gov.br Its presence in these strict anaerobes challenged the earlier interpretation that sedimentary hopanoids were primarily derived from ancient oxic environments, suggesting that 'geohopanoids' may also originate from ancient anaerobic settings. ebi.ac.ukoup.comnih.govcapes.gov.br this compound has also been found in the bacterium Zymomonas mobilis, sometimes in significant amounts comparable to diploptene. ebi.ac.uk Additionally, it has been identified in microbialite samples, indicating its presence in the microbial communities forming these structures. esf.edu The occurrence of this compound can serve as an indicator in geochemical studies. For example, the presence of hop-17(21)-enes (an isomer of this compound with the double bond at the 17-21 position) has been linked to anoxic environments and bacterial sources in lower Cretaceous sediments. researchgate.netchemicalbook.com

The biosynthesis of hopenes, including this compound, is catalyzed by squalene-hopene cyclase (SHC), which converts squalene into these pentacyclic structures. wikipedia.orgasm.orgwikipedia.org This enzymatic reaction is complex, involving the formation of multiple rings and chiral centers in a single step. wikipedia.orgasm.orgwikipedia.org Studies on the squalene-hopene cyclase from Alicyclobacillus acidocaldarius have provided insights into the reaction mechanism, including the role of specific residues in minimizing the production of by-products like hopanol and hop-21(22)-ene. ebi.ac.uk

Table 1 provides a summary of some key properties of this compound.

| Property | Value | Source |

| Molecular Formula | CH | PubChem nih.gov |

| Molecular Weight | 410.7 g/mol | PubChem nih.gov |

| PubChem CID | 12310623 | PubChem nih.gov |

| CAS Number | 1615-92-5 | PubChem nih.gov |

| ChEBI ID | CHEBI:132464 | ChEBI ebi.ac.uk |

| Description | Triterpene consisting of hopane having a C=C double bond at the 21-position; bacterial metabolite. Derives from a hydride of a hopane. | PubChem nih.gov |

| Occurrence (Examples) | Goniophlebium niponicum, Davallia trichomanoides, Geobacter species, Zymomonas mobilis, microbialites. | PubChem nih.gov, ChEBI ebi.ac.uk, Ref. oup.com, Ref. esf.edu |

Structure

3D Structure

Properties

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFLMNNXKRPHN-DRTOFSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487234 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-92-5 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Production and Enzymatic Synthesis of Hop 21 Ene

Microbial Biosynthesis Pathways of Hopanoids

The biosynthesis of hopanoids in bacteria involves a series of enzymatic steps, starting from the universal isoprenoid precursors. The pathway converges on the linear triterpene squalene (B77637), which undergoes a remarkable cyclization reaction to form the characteristic pentacyclic hopane (B1207426) skeleton. bohrium.comnih.govwikipedia.org

Squalene as a Precursor and Cyclization Mechanisms

The biosynthesis of hopanoids begins with the assembly of the C30 precursor, squalene. This occurs through the condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid, catalyzed by squalene synthase. nih.govwikipedia.org In some bacteria, an alternative pathway involving the enzymes HpnC, HpnD, and HpnE is used for squalene synthesis. wikipedia.org

The key step in hopanoid biosynthesis is the cyclization of squalene. This complex reaction, catalyzed by squalene-hopene cyclase (SHC), involves the concerted formation of five ring structures, 13 carbon-carbon bonds, and nine stereocenters in a single enzymatic step. nih.govwikipedia.orgnih.govbiochemistry.orgresearchgate.net The cyclization proceeds via a cationic mechanism initiated by the protonation of a terminal double bond in squalene, facilitated by a conserved DxDD motif within the SHC enzyme. nih.govnih.gov This protonation triggers a cascade of cyclization and rearrangement reactions, ultimately leading to the formation of the pentacyclic hopane structure. nih.govbiochemistry.org

Squalene-Hopene Cyclase (SHC) Activity and Substrate Specificity in Hopene Formation

Squalene-hopene cyclase (SHC) enzymes are central to the formation of hopenes, including hop-21-ene. These enzymes catalyze the intricate cyclization of squalene with high stereoselectivity. bohrium.combiochemistry.orgresearchgate.net SHCs are typically membrane-bound proteins, although soluble variants have also been identified. biochemistry.orgfrontiersin.org

Studies on the substrate specificity of SHCs have revealed that while squalene is the natural substrate, these enzymes can exhibit some promiscuity, accepting other linear terpenoids and even truncated squalene analogs as substrates, leading to the formation of various cyclic products. bohrium.comnih.govresearchgate.netnih.gov For instance, SHCs from Zymomonas mobilis have been shown to cyclize non-natural substrates like homofarnesol (C16) and citronellal (B1669106) (C10) in addition to squalene (C30). researchgate.net The active site of SHC, particularly residues like F428, F486, and W555, plays a crucial role in substrate binding and product outcome, and mutations in these residues can alter substrate specificity. nih.gov The cyclization reaction catalyzed by SHC is considered one of the most complex single-step enzymatic reactions known in biochemistry. nih.govnih.govbiochemistry.org

Production of this compound by Strictly Anaerobic Bacteria (e.g., Geobacter metallireducens, Geobacter sulfurreducens)

While hopanoids were traditionally thought to be primarily produced by aerobic bacteria, recent research has demonstrated their presence in strictly anaerobic bacteria, including species within the genus Geobacter. oup.comebi.ac.ukoup.comresearchgate.netnih.gov Specifically, Geobacter metallireducens and Geobacter sulfurreducens, known strictly anaerobic bacteria thriving in subsurface and sediment environments, have been shown to contain a range of hopanoid lipids, including this compound and diploptene (B154308) (hop-22(29)-ene). oup.comebi.ac.ukoup.comnih.gov

The presence of hopanoids in these organisms challenges the previous assumption that these biomarkers in geological formations solely originate from ancient oxic environments, suggesting a potential contribution from ancient anaerobic settings as well. oup.comebi.ac.ukoup.comnih.gov The exact function of hopanoids in these anaerobic bacteria is still under investigation, but they are believed to be important for bacterial membrane stability and functioning. oup.comoup.comnih.gov

Production of this compound by Facultatively Anaerobic Bacteria (e.g., Zymomonas mobilis, Rhodopseudomonas palustris)

This compound production is also observed in facultatively anaerobic bacteria. Zymomonas mobilis, a bacterium known for its ethanol (B145695) production and potent hopanoid synthesis, has been found to produce this compound in significant amounts, comparable to its production of diploptene. ebi.ac.ukresearchgate.net The presence of various triterpenes, including this compound, in Z. mobilis suggests a certain lack of specificity in its squalene cyclases or the possibility of alternative cyclization routes involving intermediate carbocations. ebi.ac.uk

Rhodopseudomonas palustris, a facultatively anaerobic photosynthetic purple non-sulfur bacterium, is another example of a facultative anaerobe that produces hopanoids, including this compound. frontiersin.orgnih.gov Studies on R. palustris have also been instrumental in identifying genes involved in hopanoid biosynthesis, such as the hpnP gene responsible for C-2 methylation. nih.gov The hopanoid composition in facultative anaerobes like Zymomonas mobilis can be influenced by factors such as oxygen concentration during culturing. ncl.ac.uk

Co-occurrence and Relationship of this compound with Diploptene (Hop-22(29)-ene) in Bacterial Metabolomes

This compound frequently co-occurs with diploptene (hop-22(29)-ene) in the metabolomes of various bacteria. ebi.ac.ukresearchgate.net Both compounds are C30 hopanoids and are often detected together in lipid extracts. ebi.ac.ukresearchgate.netpnas.org In Zymomonas mobilis, for instance, this compound is present in amounts comparable to diploptene, which is typically the major triterpenic hydrocarbon in hopanoid-producing bacteria. ebi.ac.ukresearchgate.net

The co-occurrence and relative abundance of this compound and diploptene can vary depending on the bacterial species and potentially growth conditions. researchgate.netresearchgate.net While both are products of squalene cyclization catalyzed by SHC, the specific reaction mechanism and the factors influencing the double bond position (either at the 21-position for this compound or the 22(29)-position for diploptene) are subjects of ongoing research into the precise catalytic activity and potential promiscuity of SHC enzymes. ebi.ac.ukresearchgate.net In some analyses, a peak corresponding to hopenes is reported as a co-elution of both hop-22(29)-ene and this compound. pnas.org

Identification of Methylases (e.g., HpnP) in 2-Methylhopanoid Production and its Relevance to this compound Biosynthesis

The biosynthesis of some hopanoids involves methylation, particularly at the C-2 position, leading to the formation of 2-methylhopanoids. The enzyme responsible for this methylation is a radical SAM methylase encoded by the hpnP gene. nih.govfrontiersin.orgresearchgate.netescholarship.org While this compound itself is not a 2-methylhopanoid, the study of methylases like HpnP is relevant to the broader understanding of hopanoid biosynthesis pathways in bacteria.

The hpnP gene has been identified in various bacteria, including some Alphaproteobacteria, Cyanobacteria, and Acidobacteria, indicating that the capacity for 2-methylhopanoid production is more widespread than initially thought. nih.govfrontiersin.orgresearchgate.netescholarship.orgresearchgate.net The discovery of hpnP in organisms like Rhodopseudomonas palustris has provided insights into the genetic basis of hopanoid modification. nih.gov Although the direct methylation of this compound at C-2 by HpnP is not implied, the presence and activity of such methylases highlight the diversity of enzymatic modifications that can occur within the hopanoid biosynthesis pathway, leading to a variety of related compounds, including 2-methylhopenes which can co-elute with non-methylated hopenes in analyses. nih.govpnas.org

Plant Biosynthesis of this compound and Related Hopenes

In plants, the biosynthesis of triterpenes typically initiates with the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). pnas.org This contrasts with bacteria, where squalene is the usual substrate for squalene-hopene cyclases (SHCs). nih.govasm.orgpnas.org While hopanoids are commonly associated with bacteria, certain hopane-type triterpenes have been identified in plants, suggesting the presence of analogous enzymatic machinery or related pathways. pnas.org The diversity of triterpene skeletal structures observed in plants is attributed to the divergent evolution of triterpene synthase genes. pnas.org

Occurrence of this compound in Specific Plant Genera (e.g., Drynaria fortune)

This compound and related hopene structures have been found to occur in specific plant genera, particularly among ferns. For instance, this compound has been reported as a constituent in the rhizomes of Drynaria fortune. researchgate.net Other ferns, such as Goniophlebium niponicum and Davallia trichomanoides, have also been reported to contain hop-21(22)-ene. nih.gov Studies on Aleuritopteris ferns have also identified this compound among their triterpenoid (B12794562) constituents. researchgate.net

The presence of hopanoids in ferns has led to their proposed use as biomarkers for these plant groups in geological studies. nih.govresearchgate.net While hopanoids are widely recognized as bacterial biomarkers, certain structures, including diplopterol (B1670745) and diploptene, and their diagenetic products like this compound and hop-17(21)-ene, have been associated with modern ferns. nih.gov

Enzymatic Mechanisms in Plant Hopene Synthesis and Migration (e.g., Migrated Hopene Synthases from Colysis pothifolia)

The enzymatic synthesis of hopenes in plants involves complex cyclization reactions. These reactions are catalyzed by triterpene synthases, which in plants, are typically OSCs acting on 2,3-oxidosqualene. pnas.org The formation of the pentacyclic hopene structure from a linear or epoxidized precursor involves the formation of multiple new carbon-carbon bonds and stereocenters. nih.govasm.org

Research into the molecular basis of triterpene structural diversity in ferns has led to the investigation of squalene cyclases (SCs) from species like Colysis pothifolia. ebi.ac.uk Studies on Colysis pothifolia have identified migrated hopene synthases among the SCs. ebi.ac.ukjst.go.jpjst.go.jpamazonaws.comresearchgate.net Functional analysis of SCs from Colysis species, including C. pothifolia, revealed their enzymatic products to include hop-22(29)-ene, α-polypodatetraene, and hop-17(21)-ene. ebi.ac.uk

Further research involving site-directed mutagenesis of these enzymes has provided insights into the mechanisms controlling the number of 1,2-hydride and methyl shifts during the cyclization process, which ultimately dictates the final triterpene skeleton, including the formation of migrated hopenes. ebi.ac.ukjst.go.jpjst.go.jpamazonaws.com Studies on hopane-type triterpene synthases in other plants, such as oat (Avena sativa) and Aquilegia coerulea, have also revealed conserved mechanisms involving key amino acid residues that influence hydride shifting and deprotonation, leading to the synthesis of different hopane-type triterpenes, including hop-17(21)-en-3β-ol. pnas.orgnih.gov These findings suggest that similar enzymatic strategies are employed in diverse plant species for the biosynthesis of hopane skeletons. pnas.org

Geological and Paleoenvironmental Significance of Hop 21 Ene

Hop-21-ene as a Molecular Fossil and Geomarker in the Geosphere

This compound serves as a valuable molecular fossil and geomarker, offering clues about the microbial life and environmental conditions present during the deposition of ancient sediments. researchgate.netoup.comacs.orgesf.edu

Diagenetic derivatives of hopanoids, including those originating from precursors like this compound, are widely distributed in geological formations such as sediments, crude oils, and slates. oup.comoup.comacs.org The widespread and abundant occurrence of these derivatives in such matrices historically spurred the search for their biological precursors in living organisms. oup.com This ubiquity highlights their remarkable preservation potential through geological time. oup.comacs.orglipidmaps.org

Hopanoids are predominantly found in the membranes of bacteria and are recognized as molecular fossils of bacterial origin. oup.comoup.comacs.org While historically interpreted largely as indicators of ancient oxic environments, the presence of this compound in strictly anaerobic bacteria like Geobacter metallireducens and Geobacter sulfurreducens suggests that geohopanoids can also originate from ancient anaerobic environments. oup.comoup.comebi.ac.ukcapes.gov.br This finding necessitates a re-evaluation of the interpretation of hopanoid biomarkers in the geological record. oup.comoup.comebi.ac.ukcapes.gov.br

Preservation and Ubiquity in Ancient Sediments, Crude Oils, and Slates

Paleoenvironmental Reconstructions Based on this compound Distribution

The distribution and presence of this compound and its derivatives can provide valuable information for reconstructing past environmental conditions, particularly concerning oxygen levels and salinity.

The occurrence of hop-17(21)-enes (a related hopene often discussed alongside this compound in geological contexts) is considered an indicator of an anoxic environment. researchgate.net Furthermore, the presence of abundant β-carotane, gammacerane, and hop-17(21)-enes collectively suggests hypersaline and anoxic depositional conditions. researchgate.netcup.edu.cnacs.org Studies have reached agreement on the necessity of hypersaline and anoxic depositional conditions for the presence of hop-17(21)-enes. cup.edu.cn

The discovery of hopanoids, including this compound, in strictly anaerobic bacteria challenges the traditional view that geohopanoids primarily originate from aerobic bacteria in oxic environments. oup.comoup.comacs.orgcapes.gov.br This indicates that anaerobic environments also contributed to the pool of hopanoid precursors that became preserved as geohopanoids in the geological record. oup.comoup.comacs.orgcapes.gov.br This re-evaluation is crucial for accurately interpreting the source of organic matter in ancient sediments. oup.comoup.comacs.orgcapes.gov.br

Hopanoid biomarkers, including this compound, are present in microbialite samples and can indicate similarities in microbial communities. esf.edu Microbialites, being layered structures formed by microbial communities, are considered analogues to some of the oldest preserved forms of life on Earth. esf.eduresearchgate.net Studying hopanoids in modern and ancient microbialites helps in tracing the microbial communities that contributed to their formation and understanding how these communities varied with different growth conditions. esf.eduresearchgate.net The presence of this compound at the surface of microbialites, where oxygen is expected to quickly deplete with depth, further supports its association with environments that can become anoxic. esf.edu

Re-evaluation of Geohopanoid Origins: Contributions from Ancient Anaerobic Environments

Maturity Assessment of Organic Matter using this compound

The distribution and relative abundance of hopanoids, including hopenes like this compound, are widely used in petroleum geochemistry to assess the thermal maturity of organic matter acs.org. As organic matter is subjected to increasing temperature and pressure during burial (diagenesis and catagenesis), the relatively unstable biological precursor molecules undergo structural changes, including isomerization and cracking.

Thermal Instability and Degradation Pathways of this compound during Early Diagenesis

This compound is considered a relatively thermally unstable compound bsip.res.in. During early diagenesis, biologically produced hopenes, such as diploptene (B154308) (hop-22(29)-ene), can undergo clay-catalyzed isomerization. ifremer.frresearchgate.net. This process can transform diploptene into this compound, and further isomerization can lead to the formation of hop-17(21)-ene and subsequently neohop-13(18)-ene. ifremer.frresearchgate.netseahipublications.org. This sequential isomerization pathway occurs in immature sediments and can alter the original biological precursor signature. ifremer.frresearchgate.net. The gradual replacement of thermodynamically unstable ββ-hopanes by the more stable αβ-hopanes during burial also reflects increasing thermal maturity researchgate.net. The presence and relative abundance of these different hopene and hopane (B1207426) isomers can therefore serve as indicators of the degree of thermal alteration that the organic matter has experienced.

Carbon Isotope Composition of this compound in Source Attribution

The stable carbon isotopic composition (δ¹³C) of biomarkers like this compound can provide valuable information about the source organisms and metabolic pathways involved in their production.

Tracing Contributions from Methane (B114726) Carbon or Chemoautotrophic Pathways using δ¹³C values

The δ¹³C values of bacterial-sourced hopenes, including this compound and diploptene, can indicate a partial contribution from methane carbon or a chemoautotrophic pathway. science.govusgs.gov. Chemoautotrophs are organisms that fix inorganic carbon using energy derived from the oxidation of reduced chemical compounds. science.gov. In environments where methane is present, certain bacteria, particularly methanotrophs, can incorporate isotopically light methane-derived carbon into their biomass and lipids, resulting in ¹³C-depleted biomarker signatures. seahipublications.orgresearchgate.netresearchgate.netgla.ac.uk. Studies have shown that hopanoids from methanotrophic bacteria can exhibit significantly low δ¹³C values. researchgate.netresearchgate.net. While diploptene is often highlighted as a methanotrophic biomarker, this compound, being a related hopene, can also reflect the isotopic signature of its bacterial source, including potential contributions from methanotrophic or chemoautotrophic activity. science.govusgs.gov. The δ¹³C values of this compound have been reported in ranges indicating potential incorporation of methane-derived carbon. usgs.gov.

Assessing Methanotrophic Processes in Natural Environments

The presence and isotopic composition of hopanoids, including this compound, can be used to assess the occurrence and activity of methanotrophic bacteria in natural environments. esf.eduresearchgate.netresearchgate.netgla.ac.uk. Aerobic methanotrophic bacteria play a crucial role in oxidizing methane, a potent greenhouse gas, in various ecosystems. gla.ac.ukresearchgate.net. These bacteria synthesize specific lipids, including hopanoids, and can incorporate isotopically light carbon from methane into these molecules. researchgate.netresearchgate.netgla.ac.uknih.gov. While diploptene and hop-17(21)-ene have been more extensively studied as methanotrophic biomarkers based on their ¹³C depletion, this compound's association with bacteria, including those found in environments where methanotrophy occurs, suggests its potential relevance in such assessments. esf.eduifremer.frresearchgate.net. The isotopic analysis of hopanoids like this compound can provide insights into past methane cycles and the activity of methane-oxidizing communities. researchgate.netresearchgate.netgla.ac.uk.

Diagenetic Transformations and Isomerization Pathways of Hop 21 Ene

Hydrogenation of Hopenes to Saturated Hopanes during Diagenesis

A primary diagenetic transformation of hopenes, including Hop-21-ene, is hydrogenation, which leads to the formation of saturated hopanes. This process involves the addition of hydrogen atoms across the double bond, converting the unsaturated hopene structure into a saturated hopane (B1207426) skeleton. Saturated hopanes are generally more thermodynamically stable than their unsaturated precursors and accumulate as diagenesis progresses.

Evidence for Hopane Formation from this compound Precursors

Evidence for the formation of hopanes from hopene precursors like this compound comes from the co-occurrence and relative distributions of these compounds in sediments of varying maturity. In immature sediments, hopenes, such as this compound and hop-17(21)-ene, are often present in higher relative abundances. researchgate.netcup.edu.cn As maturity increases, the concentration of hopenes decreases, while the concentration of saturated hopanes, particularly the geologically stable 17α(H), 21β(H)-hopanes, increases. researchgate.net Comparable distributions of hopanes and hop-17(21)-enes suggest that hopanes may have originated from the hydrogenation of hop-17(21)-enes during diagenesis. researchgate.netcup.edu.cn This diagenetic chain of transformations is characteristic of lipids derived from bacteriohopanepolyols. sibran.rugeoscienceworld.org

Isomerization Pathways of this compound

Beyond hydrogenation, this compound can undergo various isomerization reactions, particularly those catalyzed by the sedimentary matrix. These rearrangements lead to the formation of isomers with different double bond positions or skeletal structures.

Clay-Catalyzed Isomerization of this compound to Hop-17(21)-ene and Neohop-13(18)-ene

Clay minerals, abundant in many sedimentary environments, can act as catalysts for the isomerization of hopenes. Clay-catalyzed isomerization of diploptene (B154308) (hop-22(29)-ene) can lead to the formation of this compound. researchgate.netifremer.fr Further clay-catalyzed isomerization of this compound can then result in the formation of hop-17(21)-ene and subsequently neohop-13(18)-ene in immature sediments. researchgate.netifremer.fr This sequential isomerization pathway can alter the original biological precursor signature. researchgate.netifremer.fr The close distribution patterns of diploptene, this compound, hop-17(21)-ene, and neohop-13(18)-ene support the hypothesis of sequential clay-catalyzed isomerization of bacterial hopenes. researchgate.net

Source and Fate of Neohop-13(18)-enes in Recent and Ancient Sediments

Neohop-13(18)-enes are rearranged hopanoids found in immature recent and ancient marine and lacustrine sediments. geoscienceworld.orgresearchgate.net Their presence is often explained by the dehydration and isomerization of ubiquitous hopanols or hopenes. geoscienceworld.orgresearchgate.net While they can be formed through the isomerization of hop-17(21)-enes, studies analyzing the δ¹³C values of hop-17(21)-ene and neohop-13(18)-ene in various sediments have shown differences, suggesting that C30 neohop-13(18)-ene may have a source distinct from non-rearranged C30 hopenes. researchgate.net This indicates that while diagenetic isomerization is a formation pathway, direct biological input of neohop-13(18)-enes from specific bacteria may also contribute to their presence in sediments. researchgate.net The fate of neohop-13(18)-enes during further diagenesis and maturation involves their transformation into more stable rearranged hopanes. scispace.com

Post-Depositional Alterations and their Impact on this compound Biomarker Interpretations

Post-depositional alterations, including microbial activity and chemical reactions occurring after initial burial, can significantly impact the distribution and abundance of this compound and its transformation products. These alterations can complicate the interpretation of these compounds as biomarkers. For instance, microbial alteration can lead to the oxidation of organic compounds. Clay-catalyzed reactions are also considered post-depositional alterations that drive the isomerization pathways discussed earlier. Understanding these post-depositional processes is crucial for accurately interpreting the biomarker record and inferring information about the original biological sources and paleoenvironmental conditions. The presence of certain hopene isomers, like hop-17(21)-enes, can indicate anoxic depositional environments and immature to low-maturity hydrocarbon source rocks. researchgate.netcup.edu.cn However, the extent of diagenetic alteration needs to be considered when using these compounds for biomarker interpretations.

Analytical and Spectroscopic Methodologies for Hop 21 Ene Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for separating Hop-21-ene from other compounds present in biological and environmental samples before detection and analysis.

Gas Chromatography (GC) for Hopene Profiling

Gas chromatography (GC) is a widely used technique for the analysis of hopenes and hopanes. nih.govresearchgate.net GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For hopanoid analysis, including hopenes, high-temperature GC is often necessary, especially for polyfunctionalized hopanoids which can be involatile. nih.govresearchgate.net Derivatization, such as acetylation, can be employed to increase the volatility of hopanoids for GC analysis. nih.govresearchgate.net Different GC columns, such as DB-XLB, have been shown to provide effective separation of hopanoids, including the resolution of methylated and desmethyl homologs. nih.govresearchgate.net GC is used to obtain chromatographic profiles of hopanoids in samples. nih.govresearchgate.netresearchgate.net

Liquid Chromatography (LC) in Complex Mixture Analysis

Liquid chromatography (LC) is another valuable technique for separating components in complex mixtures containing hopanoids. While GC is well-suited for more volatile hopenes and hopanes, LC, particularly when coupled with mass spectrometry (LC-MS), is often preferred for the analysis of more polar and polyfunctionalized hopanoids that may be too involatile for GC. nih.govnih.gov LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Different LC modes, such as reversed-phase LC, are used depending on the polarity of the analytes. nih.gov LC-MS techniques, using ionization methods like atmospheric pressure chemical ionization (APCI), have been applied to the analysis of polyfunctionalized hopanoids, although accurate quantitation can be challenging due to the limited availability of authentic standards. nih.gov Current LC-MS techniques may also provide poor sensitivity to hopanoid hydrocarbons like hopenes and hopanes. nih.gov

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass spectrometry (MS) is a powerful tool for the identification, structural characterization, and quantification of this compound. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the detection and identification capabilities of MS. agri.edu.tr GC-MS is widely used for the analysis of hopenes and hopanes, including this compound. mimedb.orgnih.govnih.govlipidmaps.orgresearchgate.netdntb.gov.ua Compounds separated by GC are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide characteristic fragmentation patterns that aid in the identification of compounds by comparison with spectral libraries or published data. nih.govresearchgate.netpnas.org GC-MS can be operated in full scan mode to detect a wide range of ions or in selected ion monitoring (SIM) mode to enhance sensitivity for specific ions, such as the characteristic m/z 191 fragment ion commonly observed for hopanoids. researchgate.netresearchgate.netresearchgate.net GC-MS is used for both qualitative identification and quantitative determination of this compound in various samples. nih.govresearchgate.netagri.edu.tr For example, GC-MS analysis has been used to identify this compound (assigned from its mass spectrum) and quantify hopanoids in extracts from Rhodopseudomonas palustris. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of ions, typically with mass accuracy in the low parts per million (ppm) range. nationalmaglab.orgalgimed.com This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for confirming the identity of a compound like this compound and differentiating it from other compounds with similar nominal masses. HRMS systems, such as those incorporating Time-of-Flight (TOF) or Orbitrap mass analyzers, coupled with GC or LC, are used for accurate mass determination of hopanoids. nih.govalgimed.comresearchgate.net Accurate mass data, along with retention times and comparison to published data, are used for the identification of hopanoids. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgwikipedia.orgwikipedia.org In MS/MS, a precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.orgwikipedia.orgnih.gov The resulting fragment ions (product ions) are then analyzed in a second stage of mass analysis. nationalmaglab.orgwikipedia.orgwikipedia.org The fragmentation pattern obtained in MS/MS provides detailed structural information about the precursor ion, which is invaluable for confirming the identity and elucidating the structure of compounds like this compound, especially in complex matrices. nationalmaglab.orgnih.gov MS/MS can reveal specific bond cleavages and characteristic fragment ions that are indicative of the hopane (B1207426) skeleton and the position of the double bond in this compound. nationalmaglab.orgnih.govacs.org GC-MS/MS and LC-MS/MS techniques are applied in hopanoid research for enhanced selectivity and structural confirmation. researchgate.netresearchgate.netnih.govjfda-online.com

Atmospheric Pressure Chemical Ionization (APCI) and other Ionization Techniques in MS

Mass Spectrometry (MS) is a fundamental tool for identifying and quantifying this compound and its derivatives. Various ionization techniques are employed, with Atmospheric Pressure Chemical Ionization (APCI) being one option. APCI is an atmospheric-pressure ionization technique that can be coupled with liquid chromatography (LC-MS) nih.gov. In APCI, the sample is introduced through a heated needle to form an aerosol, which is then ionized by a discharge near a charged pin microsaic.com. This process typically generates singularly charged ions microsaic.com.

While Electron Ionization (EI) is a common MS ionization technique, it often causes extensive fragmentation, which can be useful for structural information but may lead to the absence of the molecular ion peak for some compounds libretexts.org. Soft ionization techniques like Electrospray Ionization (ESI) and APCI are often preferred for larger or more labile molecules as they typically produce intact molecular ions or protonated/deprotonated molecules with less fragmentation nih.govmicrosaic.comnih.gov. ESI, for instance, involves passing the analyte in solution through a charged capillary, creating charged droplets microsaic.comnih.gov. APCI is considered a good ion source for non-polar analytes microsaic.com, which can be relevant for this compound. Studies on hopanoids have utilized LC-MS with an APCI interface operated in positive ion mode for identification and quantification nih.gov. Parameters for APCI have been reported, including gas temperature, vaporizer temperature, drying gas flow, nebulizer flow, capillary voltage, corona needle, and fragmentor voltage nih.gov. Identification of hopanoids using LC-APCI-MS has been achieved by comparing exact mass data, retention times, and mass spectra with published data nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds like this compound and its derivatives. It provides information about individual functional groups and connections between nearby nuclei wikipedia.org.

1D and 2D NMR Techniques (e.g., 1H, 13C, HSQC, HMBC, COSY) in this compound Derivatives

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are initial steps in structural characterization emerypharma.com. ¹H NMR provides information about the types of protons and their environments, while ¹³C NMR reveals the different carbon atoms present wikipedia.orgemerypharma.com.

Two-dimensional (2D) NMR techniques offer more detailed connectivity information. Correlation Spectroscopy (COSY) shows correlations between protons that are J-coupled through bonds wikipedia.orgemerypharma.comsdsu.edu. Heteronuclear Single Quantum Correlation (HSQC) experiments reveal one-bond correlations between protons and carbons wikipedia.orgemerypharma.comsdsu.edu. Heteronuclear Multiple Bond Correlation (HMBC) experiments show longer-range correlations between protons and carbons separated by multiple bonds, typically 2 to 4 bonds emerypharma.comsdsu.edu. These 2D techniques are crucial for assigning signals in the 1D spectra and establishing the carbon-carbon and carbon-hydrogen connectivity within the molecule emerypharma.com.

Studies on hopane derivatives have utilized ¹H and ¹³C NMR spectra, along with 2D techniques like HSQC, HMBC, and COSY, for structural elucidation nih.govscience.gov. For example, the chemical structures of new triterpenes with hopane-type skeletons have been established based on 1D and 2D NMR data, including ¹H, ¹³C, DEPT 135, HSQC, HMBC, and COSY experiments nih.gov. Analysis of NMR data, such as characteristic alkenyl carbon signals in ¹³C NMR and alkenyl proton signals in ¹H NMR, can indicate the presence of specific functional groups like double bonds in hopane structures nih.gov.

Computational Support for NMR Data Interpretation (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, play an increasingly important role in supporting the interpretation of NMR data and aiding in structural elucidation nih.govacs.org. DFT calculations can be used to predict NMR chemical shifts (both ¹H and ¹³C) for proposed molecular structures nih.govacs.orgmdpi.com. Comparing experimentally obtained NMR chemical shifts with those predicted by DFT can help confirm or reject potential structures and assign signals in complex spectra nih.govacs.orgmdpi.com.

For instance, the chemical structures of new triterpenes have been supported by correlations with carbon chemical shifts calculated using the DFT method nih.gov. DFT calculations, often enhanced by the gauge-including atomic orbital (GIAO) method, can predict NMR shielding tensors, which are then used to estimate chemical shifts nih.govacs.org. Various functionals and basis sets can be employed in these calculations mdpi.comacs.org. The accuracy of DFT predictions can be influenced by factors such as the chosen functional, basis set, and the consideration of molecular conformations and solvent effects acs.orgmdpi.comacs.org. While computationally intensive, DFT calculations can significantly aid in the unambiguous assignment of NMR signals and the confirmation of molecular structures, especially for complex molecules or when experimental data is ambiguous nih.govacs.orgmdpi.com.

Isotope Ratio Mass Spectrometry (IRMS) and Compound-Specific Isotope Analysis (CSIA)

Isotope Ratio Mass Spectrometry (IRMS) is a technique used to measure the relative abundance of isotopes in materials spectroscopyonline.com. Compound-Specific Isotope Analysis (CSIA) applies IRMS to determine the isotope ratios of individual compounds within a complex mixture enviro.wikisiremlab.com. This approach is valuable for source identification and understanding biogeochemical processes enviro.wikisiremlab.com.

Carbon Isotope Composition (δ13C) Analysis of this compound for Source Fingerprinting

The carbon isotope composition, expressed as δ¹³C, is a key parameter in CSIA for source fingerprinting enviro.wikisiremlab.comacs.org. Biological, chemical, and physical processes can cause variations in the ratios of stable isotopes, leading to distinctive isotopic signatures spectroscopyonline.comenviro.wikisiremlab.com. Measuring the δ¹³C value of this compound can provide insights into its origin, as different biological sources or formation pathways may result in different isotopic compositions enviro.wikisiremlab.com.

CSIA of individual organic compounds extracted from complex environmental mixtures allows for the differentiation of reaction pathways and identification of distinct pollutant sources enviro.wiki. For carbon isotope analysis, organic compounds are typically converted to CO₂, and the ¹³C/¹²C ratio is measured by IRMS siremlab.comresearchgate.net. The δ¹³C value is then expressed relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) acs.orgwikipedia.org. Studies have used compound-specific δ¹³C analysis of hopanoids, including diploptene (B154308) (hop-22(29)-ene), a related hopene, to assess past methane (B114726) consumption and understand sources in environmental samples gla.ac.uk. While the search results did not provide specific δ¹³C values directly for this compound, the methodology of using δ¹³C analysis of hopanoids for source fingerprinting is well-established gla.ac.ukresearchgate.net.

Theoretical and Analytical Methodologies for Gaseous Pyrolysis in CSIA

Compound-specific isotope analysis often requires converting the analyte into a simple gas suitable for IRMS analysis enviro.wikisiremlab.comresearchgate.net. Gaseous pyrolysis is one such methodology used in CSIA, particularly for less volatile or more complex organic molecules gla.ac.ukuevora.pt. Pyrolysis involves the thermal decomposition of a substance in the absence of oxygen uevora.pt.

Pyrolysis-Compound Specific Isotopic Analysis (Py-CSIA) couples a pyrolysis unit to a gas chromatograph equipped with an isotope ratio mass spectrometer uevora.pt. This allows for the direct determination of stable isotope ratios of specific compounds with minimal sample handling uevora.pt. The pyrolysis process is generally considered not to produce significant isotopic fractionation, meaning the isotopic composition of the pyrolysis products is representative of the starting material researchgate.net.

Theoretical and analytical methodologies for the gaseous pyrolysis of hopanoids, such as diploptene, have been developed to enable intramolecular or position-specific isotopic analysis gla.ac.uk. This can provide more detailed information about the isotopic signature related to specific parts of the molecule, which can be crucial for differentiating sources or understanding specific biogeochemical transformations gla.ac.uk. Experiments have assessed the pyrolytic breakdown mechanisms of hopanoids, identifying key pyrolysis fragments gla.ac.uk. The development of such methodologies is important for applying CSIA to resistant biomarkers like hopanoids to study past environmental processes gla.ac.uk.

Data Tables

Table 1: Reported APCI Parameters for Hopanoid Analysis

| Parameter | Value | Unit | Source |

| Gas Temperature | 325 | °C | nih.gov |

| Vaporizer | 350 | °C | nih.gov |

| Drying Gas (N₂) Flow | 6 | l/min | nih.gov |

| Nebulizer (N₂) Flow | 30 | l/min | nih.gov |

| Capillary Voltage | 1200 | V | nih.gov |

| Corona Needle | 4 | µA | nih.gov |

| Fragmentor | 150 | V | nih.gov |

Table 2: Examples of 2D NMR Techniques and Information Gained

| Technique | Correlation Type | Information Gained | Source |

| COSY | ¹H-¹H (through bond) | Connectivity between coupled protons | wikipedia.orgemerypharma.comsdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Connectivity between protons and their directly attached carbons | wikipedia.orgemerypharma.comsdsu.edu |

| HMBC | ¹H-¹³C (multiple bonds) | Longer-range connectivity between protons and carbons | wikipedia.orgemerypharma.comsdsu.edu |

Advanced Crystallization Methods for Structural Elucidation (e.g., Crystalline Sponge Method for Terpenoids)

Structural elucidation of organic compounds, particularly complex natural products like terpenoids, can be challenging, especially when obtaining suitable single crystals for conventional X-ray crystallography is difficult. researchgate.netnih.gov The crystalline sponge method has emerged as a powerful technique to address this challenge by enabling the determination of the absolute structure of non-crystalline or difficult-to-crystallize compounds through single-crystal X-ray diffraction. researchgate.net

Traditional crystallization methods for small organic molecules from solution include evaporation, thermal control, liquid-liquid diffusion, and vapor diffusion. mt.comrsc.org While these methods are widely used, obtaining high-quality single crystals suitable for X-ray diffraction can be a significant bottleneck in structural analysis. rsc.org

The crystalline sponge method bypasses the need to crystallize the target compound itself. Instead, the analyte molecule is soaked into a porous, pre-synthesized crystalline framework (the "crystalline sponge"). researchgate.netjst.go.jp The analyte molecules are encapsulated within the pores of the sponge, forming a host-guest complex. researchgate.net If the host crystal structure is known and the guest molecules are appropriately ordered within the pores, the structure of the guest molecule, including its absolute configuration, can be determined by analyzing the X-ray diffraction data of the host-guest complex. researchgate.netmorressier.com

This method has demonstrated utility in the structural analysis of various terpenoids. researchgate.net For instance, it has been used for the structural analysis of geraniol (B1671447) (a monoterpenoid), farnesol (B120207) (a sesquiterpenoid), and β-damascone (a tetraterpenoid). researchgate.net The method has also been applied to the structural elucidation of novel sesquiterpenoids from natural product extracts, even in microgram quantities. nih.govmorressier.com This is particularly valuable when dealing with limited sample amounts, which is common in natural product isolation. nih.govmorressier.com

The crystalline sponge method has been shown to be effective even for compounds that exhibit broadened NMR signals, which can make structural determination solely by NMR analysis difficult. acs.org By providing a means for single-crystal X-ray diffraction analysis, the crystalline sponge method can complement NMR and mass spectrometry data, leading to a more confident and complete structural assignment. morressier.comnih.gov

While the provided search results discuss the application of the crystalline sponge method to terpenoids in general and mention Hop-17(21)-ene in the context of spectroscopic analysis nih.govresearchgate.net, direct detailed research findings specifically on the application of the crystalline sponge method for the structural elucidation of this compound were not prominently found within the search results. However, the general applicability of the method to terpenoids, including hopanoids which are a class of triterpenes mimedb.org, suggests its potential for the structural analysis of this compound, particularly if obtaining single crystals of this compound proves challenging.

The crystalline sponge method represents an advanced crystallization-based approach that circumvents the limitations of traditional single-crystal growth for certain compounds, making it a valuable tool in the structural elucidation of complex organic molecules like terpenoids. researchgate.netjst.go.jp

Advanced Research Perspectives and Future Directions in Hop 21 Ene Studies

Unraveling the Full Diversity of Hop-21-ene Producing Microorganisms in Diverse Ecosystems

Hopanoids, including this compound, are widely distributed in bacteria and are considered bacterial surrogates for eukaryotic sterols, playing a role in membrane integrity and stress tolerance. nih.gov While bacteria are recognized as the primary biological source of hop-17(21)-enes (an isomer of this compound often discussed in similar contexts) and hopanes in sediments, the full spectrum of this compound producing microorganisms across various ecosystems is still being explored. researchgate.netcup.edu.cn

Studies have identified this compound in anaerobically grown species of Geobacter, indicating production by anaerobic bacteria. researchgate.netoup.com Zymomonas mobilis, an ethanol-producing bacterium, has also been shown to produce a variety of triterpenic hydrocarbons, including this compound, highlighting the diverse metabolic capabilities within bacteria. ebi.ac.uk Furthermore, some Acidobacteria subdivisions (SD1 and SD3) and Chloracidobacterium thermophilum (SD4) have been found to possess the genetic capacity for hopanoid production and produce C30 hopenes, including hop-17(21)-ene, which is formed from diploptene (B154308) and diplopterol (B1670745) upon acid hydrolysis. frontiersin.org The presence of hopanoids, including hop-22(29)-ene, hop-17(21)-ene, and hop-21(22)-ene, has even been detected in Schizosaccharomyces japonicus, a yeast, suggesting a previously unknown adaptation of eukaryotic cells to anaerobic growth. biorxiv.org

Future research should focus on employing advanced metagenomic and metatranscriptomic approaches to identify novel hopanoid biosynthesis genes and pathways in a wider range of microbial communities from diverse environments, such as soils, aquatic systems, and extreme habitats. researchgate.netfrontiersin.org This will provide a more comprehensive understanding of the phylogenetic distribution of this compound producers and their ecological roles.

Detailed Characterization of Squalene-Hopene Cyclase Variants and their Catalytic Specificity in this compound Formation

The biosynthesis of hopanoids, including this compound, is catalyzed by squalene-hopene cyclases (SHCs), which cyclize squalene (B77637) through a complex enzymatic reaction. nii.ac.jpasm.org SHCs are known for their ability to perform one of the most intricate one-step enzymatic reactions, forming multiple rings and chiral centers. nii.ac.jpasm.org While the primary product of many bacterial SHCs is hop-22(29)-ene (diploptene), this compound can also be formed, sometimes as a minor or "erroneous" product depending on the enzyme and conditions. nii.ac.jpasm.orgebi.ac.uk

Research on SHC variants, particularly from Alicyclobacillus acidocaldarius (AacSHC) and Zymomonas mobilis (ZmoSHC), has provided insights into the catalytic mechanisms and substrate specificity. nii.ac.jpresearchgate.netnih.govacs.orgrsc.orguni-stuttgart.de Site-directed mutagenesis experiments have revealed specific residues that influence the final deprotonation step of the hopanyl cation intermediate, which determines the position of the double bond in the hopene product. nii.ac.jpebi.ac.uk For instance, mutations in AacSHC have been shown to lead to the formation of hop-21(22)-ene, which is not produced by the native enzyme. nii.ac.jpebi.ac.uk

Future research should involve detailed structural and functional characterization of a broader range of SHC variants from diverse microbial sources. This includes using techniques like X-ray crystallography and cryo-EM to elucidate the three-dimensional structures of these enzymes and understand how active site architecture and specific amino acid residues govern substrate binding, cyclization pathways, and the regioselectivity of double bond formation, specifically favoring or disfavoring this compound production. nii.ac.jp Directed evolution and protein engineering approaches can be employed to create SHC variants with altered specificities for producing this compound, potentially for biotechnological applications. acs.orgrsc.org

Quantitative Assessment of this compound in Paleoenvironmental Proxies and its Relationship with other Biomarkers

Hopanoids, including this compound and its isomers, are valuable biomarkers in ancient sediments and oils, providing information about the original organic matter source, maturity, and depositional conditions. nih.govresearchgate.netcup.edu.cn The presence of hop-17(21)-enes, for example, is often indicative of anoxic depositional environments and immature to low-maturity hydrocarbon source rocks. researchgate.netcup.edu.cn this compound itself has been identified in sediments and its distribution, alongside other hopanoids like diploptene, can suggest a common anaerobic bacterial source. oup.comifremer.fr

Quantitative assessment of this compound in paleoenvironmental archives requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification and quantification of hopanoids in geological samples. researchgate.netcup.edu.cn However, the presence of various hopene isomers and other co-eluting compounds can complicate accurate quantification. nih.gov

Future research should focus on developing and refining quantitative analytical methods specifically for this compound in complex geological matrices. This includes optimizing extraction, separation (e.g., using advanced chromatographic techniques), and detection methods to improve sensitivity and specificity. researchgate.netuva.nlnih.govmdpi.comsepscience.com Furthermore, comprehensive studies are needed to establish robust relationships between this compound concentrations and ratios with other established biomarkers (e.g., hopanes, steranes, fatty acids) and independent paleoenvironmental indicators (e.g., sedimentology, palynofacies) across different depositional settings and geological time scales. tamu.edunih.govacs.org This will enhance the utility of this compound as a reliable proxy for specific microbial communities and environmental conditions in the geological past.

Modeling Diagenetic Transformations of this compound under Varied Geological Conditions

After deposition, organic molecules like this compound undergo diagenetic transformations in sediments due to factors such as temperature, pressure, time, and microbial activity. researchgate.netcup.edu.cnesf.eduhawaii.eduethernet.edu.et These transformations can alter the original biomarker signatures, and understanding them is crucial for accurate paleoenvironmental interpretations. Hop-17(21)-ene, for instance, can be transformed into saturated hopanes through hydrogenation during diagenesis. researchgate.netcup.edu.cn Clay-catalyzed isomerization of diploptene into this compound, and further isomerization into hop-17(21)-ene and neohop-13(18)-ene, can also occur in immature sediments, potentially altering the precursor signature. ifremer.fr

Modeling diagenetic transformations of biomarkers is a critical area of research in organic geochemistry. ethernet.edu.et However, specific models for the transformation pathways and kinetics of this compound under varied geological conditions are less developed compared to more commonly studied biomarkers like hopanes and steranes.

Future research should focus on developing and validating kinetic models for the diagenetic transformations of this compound. This involves conducting laboratory experiments simulating different temperature, pressure, and matrix conditions to determine reaction rates and pathways. Integrating these experimental data with observations from natural geological sequences of varying thermal maturity will be essential for building accurate predictive models. These models will help in deconvolving the effects of diagenesis from the original biological and environmental signals preserved by this compound, leading to more accurate paleoenvironmental reconstructions.

Development of Novel Analytical Techniques for Enhanced Detection, Separation, and Positional Isotopic Analysis of this compound

Accurate and detailed analysis of this compound in complex biological and geological samples requires sophisticated analytical techniques. While GC-MS is a standard method, there is a continuous need for improved techniques to enhance detection limits, achieve better separation of isomers, and enable detailed structural and isotopic analysis. researchgate.netuva.nlnih.govmdpi.comsepscience.com

Novel analytical approaches, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS), can offer enhanced separation power and detection capabilities for resolving complex mixtures of hopanoids and other biomarkers. uva.nlsepscience.com Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with advanced ionization techniques, could also be explored for the analysis of this compound and its more polar derivatives. uva.nlsepscience.com

Furthermore, positional isotopic analysis, such as compound-specific stable isotope analysis (CSIA), can provide valuable information about the biosynthetic pathways and environmental cycling of this compound. While bulk stable isotope analysis of hopanoids has been applied, determining the isotopic composition at specific positions within the this compound molecule can offer more detailed insights into its formation and transformation processes.

Future research should prioritize the development and application of these novel analytical techniques for this compound analysis. This includes developing methods for sample preparation, chromatography, and mass spectrometry specifically tailored for this compound. Advancements in positional isotopic analysis techniques for complex lipids will be particularly valuable for tracing the metabolic origins and diagenetic fate of this compound in diverse settings. uva.nlnih.govmdpi.com

Q & A

Q. How can researchers structure a discussion section to contextualize this compound’s novel findings within existing literature?

- Methodological Answer : Highlight alignment or divergence from prior studies, emphasizing methodological differences (e.g., assay sensitivity). Use subheadings to address specific hypotheses, and propose mechanistic models to explain unexpected results. Limit speculation to data-supported conclusions, citing counterarguments from conflicting studies .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.